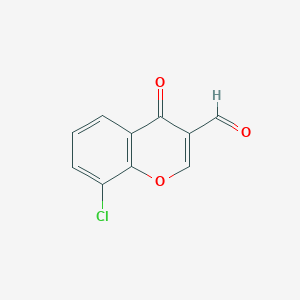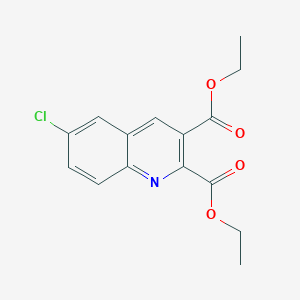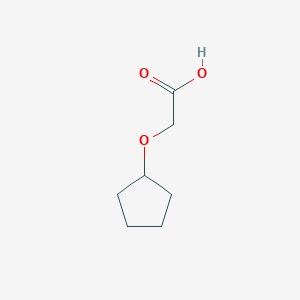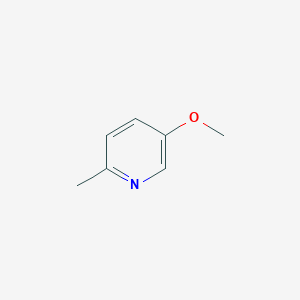
Acétate de 2-méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényle
Vue d'ensemble
Description
“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is an organic boron compound . It is a colorless liquid at room temperature and is relatively stable . This compound is often used as an organic boron reagent and plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .
Synthesis Analysis
The synthesis of this compound can be achieved through nucleophilic and amidation reactions . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
This compound is often used as a boronic ester synthesis reagent . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H23BO2 and a molecular weight of 158 . It has a density of 0.9642 g/mL at 25 °C, a boiling point of 120°C at 228mm, and a refractive index of 1.4096 .Applications De Recherche Scientifique
Synthèse de nouveaux copolymères
Ce composé est utilisé dans la synthèse de nouveaux copolymères qui présentent des propriétés optiques et électrochimiques uniques. Ces copolymères sont basés sur des unités de benzothiadiazole et d'arènes riches en électrons, qui sont importantes pour la recherche en science des matériaux avancés .
Couplage croisé de Suzuki–Miyaura
Il sert de substrat dans les réactions de couplage de Suzuki–Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone en synthèse organique. Cette réaction est largement utilisée pour créer des architectures moléculaires complexes dans les produits pharmaceutiques et les agrochimiques .
Synthèse d'agents néoplasiques
Le composé peut être utilisé pour préparer des éthylidènedihydroindolones, qui ont un potentiel en tant qu'agents néoplasiques. Cette application est importante dans le développement de nouvelles thérapies contre le cancer .
Protodéboronation catalytique
Il est impliqué dans la protodéboronation catalytique d'esters boriques alkyliques - un processus peu développé par rapport aux autres protocoles de déboronation fonctionnalisante. Cette application est cruciale pour affiner les stratégies synthétiques en chimie organique .
Synthèse d'analogues de la lamellarine
Ce produit chimique est utilisé pour synthétiser des dérivés de 5,6-dihydropyrrolo[2,1-b]isoquinoline, qui servent d'échafaudages pour la préparation d'analogues de la lamellarine par des réactions de bromination régiosélective et de couplage croisé de Suzuki. Les lamellarines présentent diverses activités biologiques et présentent un intérêt en chimie médicinale .
Synthèse de dérivés du biphényle
Il agit comme un réactif pour l'arylation sélective en ortho C-H des cétones utilisant des catalyseurs au Rh pour synthétiser des dérivés du biphényle. Ce processus est important pour créer des composés présentant des propriétés électroniques et structurales spécifiques .
Études d'hydrolyse
La susceptibilité des esters pinacoliques de l'acide phénylboronique à l'hydrolyse a été étudiée en utilisant ce composé. La cinétique de l'hydrolyse peut fournir des informations sur les mécanismes réactionnels et la stabilité dans différentes conditions, ce qui est précieux dans la formulation et les études de stabilité des médicaments .
Mécanisme D'action
Target of Action
The primary targets of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, also known as 3-ACETOXY-4-METHOXYPHENYLBORONIC ACID, PINACOL ESTER, are typically carbon-based compounds that are involved in various organic synthesis reactions . This compound is a boronic ester, which is often used as a reagent in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in many cross-coupling reactions . In these reactions, the boron atom in the boronic ester forms a bond with a carbon atom in the target molecule . This process is facilitated by a transition metal catalyst, such as palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
The compound’s susceptibility to hydrolysis could potentially influence its pharmacokinetic profile .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds . These new compounds can have various applications, including the development of pharmaceuticals and materials .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the reaction . Additionally, the presence of a suitable catalyst is crucial for facilitating the compound’s interaction with its targets .
Safety and Hazards
Orientations Futures
The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but it can also be used as enzyme inhibitors or specific ligand drugs . In addition, it can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Propriétés
IUPAC Name |
[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-10(17)19-13-9-11(7-8-12(13)18-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQOYRPBJQKOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590347 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917757-44-9 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetoxy-4-methoxybenzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)







